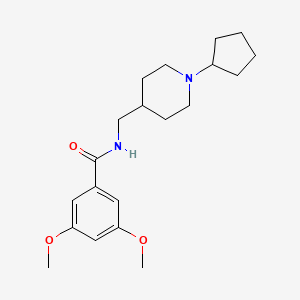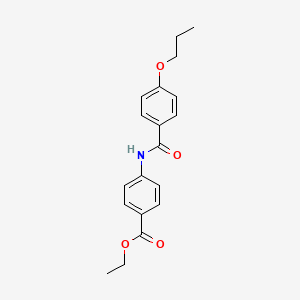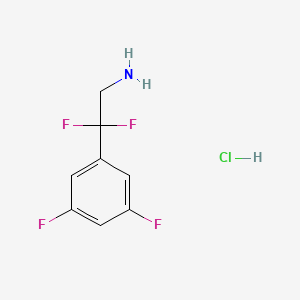
2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,5-Difluorophenylhydrazine hydrochloride” is a chemical compound with the molecular formula CHClFN . It has an average mass of 180.583 Da and a monoisotopic mass of 180.026581 Da . It’s a white to yellow solid at room temperature .
Synthesis Analysis
A novel route for the synthesis of a new spirocyclic derivative involves the Suzuki coupling of 3,5-difluorophenyl boronic acid with tert-butyl 1-(5-bromofuran-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate . This compound is then prepared from ethyl nipecotate .Molecular Structure Analysis
The molecular structure of “3,5-Difluorophenylhydrazine hydrochloride” can be represented by the formula CHClFN .Physical And Chemical Properties Analysis
“3,5-Difluorophenylhydrazine hydrochloride” is a white to yellow solid at room temperature . It has a molecular weight of 180.58 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
- Synthesis Techniques: The study by Hanamoto et al. (2003) details the synthesis of (2,2,2-Trifluoroethyl)triphenylphosphonium triflate, a compound used for Wittig olefination, indicating a method for producing fluorinated compounds with specific structural features similar to the compound of interest (Hanamoto, Morita, & Shindo, 2003).
- Reactivity with Amines: The research by Meyer and El Qacemi (2020) on 2-Chloro-3,3,3-trifluoroprop-1-ene demonstrates the base-promoted reactions of fluorinated olefins with nucleophiles, providing a pathway to synthesize β-substituted-trifluoromethyl-ethenes, a reaction relevant to the synthesis and functionalization of the compound (Meyer & El Qacemi, 2020).
Material Science and Polymer Chemistry
- Polymer Synthesis: Yin et al. (2005) discuss the synthesis and characterization of novel polyimides derived from fluorinated aromatic diamines, highlighting the application of fluorinated compounds in creating materials with enhanced properties, such as thermal stability and mechanical strength (Yin et al., 2005).
Bioisostere Applications
- Hydrogen Bond Donor Activity: Zafrani et al. (2017) examine the difluoromethyl group as a lipophilic hydrogen bond donor, which can act as a bioisostere for hydroxyl, thiol, or amine groups. This study provides insight into the drug design implications of fluorinated compounds, potentially including the chemical compound (Zafrani et al., 2017).
Fluorine Chemistry and Catalysis
- Catalysis and Fluorine Incorporation: Cho et al. (2010) present a method for the palladium-catalyzed trifluoromethylation of aryl chlorides, showcasing the strategic incorporation of fluorine into organic molecules to modify their chemical properties. This approach is relevant for compounds like 2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride (Cho et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3,5-difluorophenyl)-2,2-difluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N.ClH/c9-6-1-5(2-7(10)3-6)8(11,12)4-13;/h1-3H,4,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMTWPOVMFTGMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(CN)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-Nitroso-1-[4-(trifluoromethoxy)phenyl]prop-1-en-1-yl}(propoxy)amine](/img/structure/B2944596.png)
![3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2944597.png)
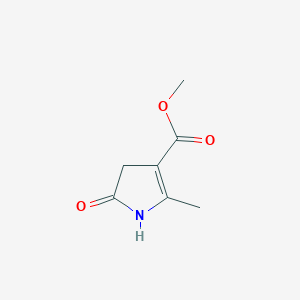
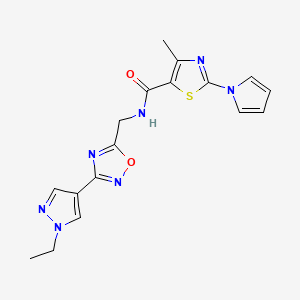
![4-(1,3-Benzothiazole-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2944605.png)
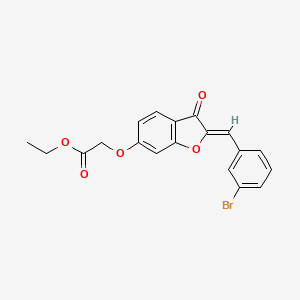
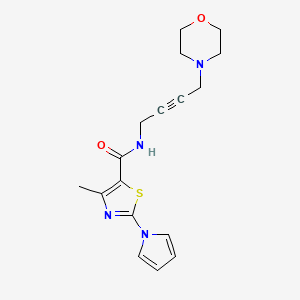
![3-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2944609.png)
![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B2944610.png)
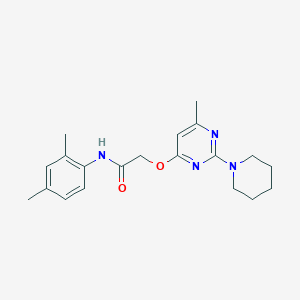
![N-[2,2,2-trichloro-1-[[2-(1,3-dioxoisoindol-2-yl)phenyl]carbamothioylamino]ethyl]acetamide](/img/structure/B2944614.png)
![Chromium;2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;chloride](/img/structure/B2944615.png)
